![molecular formula C11H14BrNO B7517165 N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
N-[1-(3-bromophenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-bromophenyl)ethyl]propanamide, also known as BrPEPA, is a chemical compound that belongs to the class of positive allosteric modulators of AMPA receptors. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the central nervous system. BrPEPA has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Wirkmechanismus
N-[1-(3-bromophenyl)ethyl]propanamide acts as a positive allosteric modulator of AMPA receptors. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the flow of positively charged ions into the neuron, leading to the depolarization of the membrane potential and the generation of an action potential.
Biochemical and Physiological Effects:
N-[1-(3-bromophenyl)ethyl]propanamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antidepressant and antipsychotic effects in animal models of depression and schizophrenia, respectively. N-[1-(3-bromophenyl)ethyl]propanamide has been found to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-bromophenyl)ethyl]propanamide has several advantages as a research tool. It is a highly selective and potent modulator of AMPA receptors, which allows for precise modulation of synaptic plasticity. It has a relatively long half-life, which makes it suitable for in vivo experiments. However, N-[1-(3-bromophenyl)ethyl]propanamide has some limitations as well. It is a synthetic compound and may not accurately replicate the effects of endogenous neurotransmitters. It also has a limited solubility in water, which may restrict its use in certain experimental protocols.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3-bromophenyl)ethyl]propanamide. One area of interest is the development of more potent and selective modulators of AMPA receptors. Another area of research is the investigation of the therapeutic potential of N-[1-(3-bromophenyl)ethyl]propanamide in other neurological disorders such as Parkinson's disease and epilepsy. Additionally, the development of novel drug delivery systems for N-[1-(3-bromophenyl)ethyl]propanamide may enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of N-[1-(3-bromophenyl)ethyl]propanamide involves the reaction of 3-bromobenzylamine with 3,3-dimethylacrylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-bromophenyl)ethyl]propanamide has been extensively studied in scientific research for its potential therapeutic applications in various neurological disorders. Studies have shown that N-[1-(3-bromophenyl)ethyl]propanamide can enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This property makes N-[1-(3-bromophenyl)ethyl]propanamide a promising candidate for the treatment of memory-related disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-11(14)13-8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJJELNCBDXPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-bromophenyl)ethyl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.